molecular formula C8H14O2 B14459386 2-Methylhept-6-enoic acid CAS No. 66267-00-3

2-Methylhept-6-enoic acid

Cat. No.: B14459386
CAS No.: 66267-00-3
M. Wt: 142.20 g/mol
InChI Key: IVIKGKAWCGPRBQ-UHFFFAOYSA-N
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Description

2-Methylhept-6-enoic acid is an organic compound with the molecular formula C8H14O2 It is a carboxylic acid with a double bond located at the sixth carbon atom and a methyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhept-6-enoic acid can be achieved through several methods. One common approach involves the alkylation of an oxazolidinone using triethylamine as a base and DMAP as an acyl carrier catalyst. This is followed by the addition of a pentene group via enolate addition using sodium bis(trimethylsilyl)amide as a base and allyl iodide as the pentene donor. The final step involves the cleavage of the oxazolidinone by LiOH solution in hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of carboxylic acid synthesis, such as the use of catalytic processes and optimization of reaction conditions for large-scale production, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

2-Methylhept-6-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the double bond can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the carboxylic acid group.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Epoxides: and from oxidation reactions.

    Alcohols: from reduction reactions.

    Halogenated derivatives: from substitution reactions.

Scientific Research Applications

2-Methylhept-6-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methylhept-6-enoic acid depends on its specific application

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylhept-6-enoic acid is unique due to its specific placement of the double bond and the methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

2-methylhept-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7(2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIKGKAWCGPRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520466
Record name 2-Methylhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66267-00-3
Record name 2-Methylhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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